1-iodo-3-nitropropane

Nitrocyclopropane synthesis Cyclization yield Reaction kinetics

1‑Iodo‑3‑nitropropane (1‑iodo‑3‑nitropropane) is a halogenated nitroalkane, formula C₃H₆INO₂, MW 214.99 g mol⁻¹, that combines a primary alkyl iodide with a terminal nitro group. This arrangement imparts dual ionic/radical reactivity, positioning the compound as a versatile three‑carbon building block for constructing nitro‑substituted carbocycles, heterocycles, and radiolabelled molecules.

Molecular Formula C3H6INO2
Molecular Weight 214.99 g/mol
CAS No. 57308-87-9
Cat. No. B6235080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-iodo-3-nitropropane
CAS57308-87-9
Molecular FormulaC3H6INO2
Molecular Weight214.99 g/mol
Structural Identifiers
SMILESC(C[N+](=O)[O-])CI
InChIInChI=1S/C3H6INO2/c4-2-1-3-5(6)7/h1-3H2
InChIKeyUTSDWNXMKBEJCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Iodo‑3‑nitropropane (CAS 57308‑87‑9): A Bifunctional C₃ Nitro‑Iodide Building Block


1‑Iodo‑3‑nitropropane (1‑iodo‑3‑nitropropane) is a halogenated nitroalkane, formula C₃H₆INO₂, MW 214.99 g mol⁻¹, that combines a primary alkyl iodide with a terminal nitro group. This arrangement imparts dual ionic/radical reactivity, positioning the compound as a versatile three‑carbon building block for constructing nitro‑substituted carbocycles, heterocycles, and radiolabelled molecules [1]. Its most direct in‑class comparators are the bromo (CAS 16694‑53‑4) and chloro (CAS 16694‑52‑3) analogs.

Why Generic Halogen‑Nitropropane Substitution Fails for 1‑Iodo‑3‑nitropropane


Simply interchanging 1‑iodo‑3‑nitropropane with its bromo or chloro analogs leads to measurable deficits in key performance metrics. The weaker C–I bond (≈240 kJ mol⁻¹) relative to C–Br (≈270 kJ mol⁻¹) and C–Cl (≈330 kJ mol⁻¹) makes the iodo derivative a more efficient alkylating agent and radical precursor, directly impacting reaction rates, yields, and the ability to access certain cyclization pathways [1]. In practice, the bromo compound fails to cyclize under radical conditions where the iodo analog succeeds [2], while the patent‑recorded cyclization of 1‑chloro‑3‑nitropropane requires higher temperature and longer time yet still delivers lower yield than the iodo variant [3].

1‑Iodo‑3‑nitropropane: Quantitative Evidence of Differentiation


Higher Yield and Shorter Reaction Time in Nitrocyclopropane Synthesis versus Bromo and Chloro Analogs

In a head‑to‑head comparison using identical conditions (NaOH, benzyltriethylammonium chloride phase‑transfer catalyst, dichloromethane), 1‑iodo‑3‑nitropropane afforded nitrocyclopropane in 92.6% yield after only 0.5 h at reflux. The bromo analog required 1 h at 60 °C to reach 88.2% yield, while the chloro analog needed 1 h at 100 °C to achieve 89.1% yield [1]. The iodo derivative therefore delivers a higher yield in half the time and at a lower temperature, translating to superior process efficiency.

Nitrocyclopropane synthesis Cyclization yield Reaction kinetics

Exclusive Ability to Cyclize via Iodine‑Atom‑Transfer Radical Methodology

Bowman et al. demonstrated that ω‑alkenyl α‑bromonitroalkanes failed to undergo SRN1 cyclization, yielding only the reduced nitroalkane without ring closure. In contrast, the analogous iodine‑atom‑transfer methodology using ω‑alkenyl α‑iodonitroalkanes gave good yields of cyclized tricyclic iodonitro compounds [1]. Although the study employed more complex substrates, the mechanistic requirement for the iodo leaving group establishes a class‑level advantage that directly applies to 1‑iodo‑3‑nitropropane as a radical‑cyclization precursor.

Radical cyclization Iodine atom transfer C–C bond formation

Superior Alkylating and Radical‑Precursor Reactivity via Weaker C–I Bond

The carbon–iodine bond dissociation energy in alkyl iodides is approximately 240 kJ mol⁻¹, compared with ≈270 kJ mol⁻¹ for C–Br and ≈330 kJ mol⁻¹ for C–Cl [1]. This lower bond strength translates to faster SN2 alkylation rates and more efficient homolytic cleavage to generate the 3‑nitropropyl radical. While the relative rates are a well‑established physical‑organic principle, the quantitative bond energy difference (C–I is 30 kJ mol⁻¹ weaker than C–Br, 90 kJ mol⁻¹ weaker than C–Cl) directly predicts that 1‑iodo‑3‑nitropropane will react under milder conditions or with higher conversion in both ionic and radical processes.

Alkylation kinetics Bond dissociation energy Leaving group ability

1‑Iodo‑3‑nitropropane: Evidence‑Backed Application Scenarios


Process‑Scale Synthesis of Nitrocyclopropane Building Blocks

Route optimization studies show that 1‑iodo‑3‑nitropropane delivers 92.6% yield in 0.5 h under mild phase‑transfer conditions, outperforming the bromo (88.2%, 1 h) and chloro (89.1%, 1 h) analogs [1]. When cyclization throughput and energy cost are paramount, the iodo variant is the preferred starting material for producing nitrocyclopropane intermediates used in agrochemical and pharmaceutical research.

Radical Cyclization Programs Requiring Iodine‑Atom‑Transfer Chemistry

For projects that rely on tandem radical cyclization to construct polycyclic nitro‑containing frameworks, the iodo‑nitroalkane class is uniquely competent; bromo analogs fail to cyclize under the same SRN1 conditions [1]. 1‑Iodo‑3‑nitropropane is therefore indispensable when the synthetic plan includes an iodine‑atom‑transfer radical‑annulation step.

Late‑Stage Functionalization Requiring a Potent Alkylating Agent

The C–I bond dissociation energy (≈240 kJ mol⁻¹) is 30 kJ mol⁻¹ lower than C–Br and 90 kJ mol⁻¹ lower than C–Cl, rendering 1‑iodo‑3‑nitropropane a more reactive alkyl iodide for SN2 coupling with N‑, O‑, S‑, and C‑nucleophiles [1]. This property is exploited when high conversion under mild conditions is needed, for instance in the synthesis of 3‑nitropropyl‑substituted heterocycles or bioactive probes.

Quote Request

Request a Quote for 1-iodo-3-nitropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.